The Core Mechanism of VL285 Phenol in PROTACs: An In-depth Technical Guide
The Core Mechanism of VL285 Phenol in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] At the heart of many successful PROTACs lies a critical component: a ligand that recruits an E3 ubiquitin ligase. VL285, a potent and well-characterized small molecule, serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a cornerstone in the design of numerous PROTACs.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of VL285 in PROTACs, detailed experimental protocols for their evaluation, and a summary of key quantitative data.
The VL285-VHL Interaction: The Engine of Degradation
VL285 is a synthetic small molecule meticulously designed to mimic the hydroxylated proline motif of hypoxia-inducible factor-1 alpha (HIF-1α), the natural substrate of VHL.[5] This mimicry allows VL285 to bind with high affinity to the substrate recognition pocket of VHL, a critical component of the Cullin-RING E3 ubiquitin ligase 2 (CRL2^VHL^) complex.[5][7] In the context of a PROTAC, VL285 acts as the "E3 ligase handle."
A PROTAC is a heterobifunctional molecule composed of three parts:
-
A "warhead" that binds to the target protein of interest (POI).
-
A "ligand" for an E3 ubiquitin ligase, in this case, VL285 or a derivative.
-
A "linker" that connects the warhead and the E3 ligase ligand.[4]
The phenolic hydroxyl group on VL285 is a common attachment point for the linker, often through an ether linkage, allowing for the synthesis of a diverse range of PROTACs.[3]
Mechanism of Action: A Step-by-Step Breakdown
The action of a VL285-based PROTAC is a catalytic process that results in the selective degradation of a target protein. The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein via its warhead and to the VHL E3 ligase via the VL285 moiety. This brings the target protein and the E3 ligase into close proximity, forming a crucial ternary complex.[4] The stability and specific conformation of this complex are critical for the efficiency of the subsequent steps.[8]
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.[4]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.[4]
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can go on to recruit another molecule of the target protein to the E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.[9]
Visualizing the Mechanism and Workflows
To better illustrate these processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of a VL285-based PROTAC.
Caption: Overall workflow for designing and validating a novel PROTAC degrader.
Quantitative Data Summary
The efficacy of VL285 as a VHL ligand and the resulting PROTACs can be quantified through various parameters. The table below summarizes key data points found in the literature.
| Parameter | Molecule | Value | Target/System | Reference |
| IC50 | VL285 | 0.34 µM | HaloTag7 fusion protein degradation | [10] |
| IC50 | VHL Ligand 14 | 196 nM | Estrogen Receptor α (ERα) | [11] |
| DC50 | ARV-771 (VHL-based) | <1 nM | BET protein in CRPC cells | [11] |
| DC50 | ARD-266 (VHL-based) | 0.2-1 nM | Androgen Receptor (AR) | [11] |
| Degradation Rate | GDC-11 (CRBN-based) | 33% at 10 µM | GPX4 | [12] |
| IC50 | GMB-475 (VHL-based) | 1.11 µM | BCR-ABL1 in Ba/F3 cells | [10] |
Detailed Experimental Protocols
Synthesis of a VL285-based PROTAC
This protocol outlines a general strategy for synthesizing a PROTAC using VL285.
Materials:
-
(2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
POI binder with a suitable linker attachment point (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for deprotection
-
HPLC for purification
Procedure:
-
Synthesis of the VHL Ligand (VL285 core): a. Couple (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid with (4-(4-methylthiazol-5-yl)phenyl)methanamine in DMF using HATU and DIPEA.[13] b. Stir the reaction at room temperature overnight and monitor by LC-MS. c. Purify the Boc-protected VL285 derivative by chromatography. d. Deprotect the amine by treating with TFA in DCM.[14] Neutralize and purify to obtain the VL285 core with a free amine.
-
Synthesis of the Final PROTAC: a. Dissolve the POI binder-linker-COOH (1 equivalent) and the deprotected VL285 core (1 equivalent) in DMF.[13] b. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.[13] c. Stir the reaction mixture at room temperature overnight. d. Monitor the reaction progress by LC-MS. e. Purify the final PROTAC using reverse-phase HPLC. f. Characterize the final product by NMR and high-resolution mass spectrometry.[13]
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[3]
Materials:
-
Cell line expressing the target protein
-
VL285-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 16 hours).
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in lysis buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using a BCA assay.
-
Western Blotting: a. Normalize protein samples to the same concentration and prepare with SDS-PAGE loading buffer. b. Separate proteins by SDS-PAGE and transfer to a membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST). d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescent substrate and image.
-
Data Analysis: a. Quantify the band intensity for the target protein and the loading control using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]
Ternary Complex Formation Assay (Time-Resolved FRET)
This protocol describes a method to assess the formation of the ternary complex.[4]
Materials:
-
Purified, tagged VHL E3 ligase complex (e.g., His-tagged)
-
Purified, tagged target protein (e.g., GST-tagged)
-
TR-FRET donor antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor antibody (e.g., anti-GST-d2)
-
VL285-based PROTAC
-
Assay buffer
Procedure:
-
Assay Setup: a. In a microplate, add the purified VHL complex, the purified target protein, and the TR-FRET antibody pair. b. Add the VL285-based PROTAC at various concentrations.
-
Incubation: a. Incubate the plate at room temperature for a specified time to allow complex formation.
-
Measurement: a. Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. An increase in the TR-FRET ratio indicates the formation of the ternary complex. c. Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.[4]
Conclusion
VL285 is a powerful and versatile E3 ligase ligand that has been instrumental in the advancement of targeted protein degradation.[6] Its high-affinity and specific binding to the VHL E3 ligase enables the rational design of potent PROTACs for a wide range of therapeutic targets. The mechanism, centered on the formation of a productive ternary complex, leads to efficient ubiquitination and proteasomal degradation of the target protein. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of novel VL285-based PROTACs, facilitating the development of this transformative therapeutic modality. As research continues, the insights gained from studying VL285 and its derivatives will undoubtedly fuel the creation of next-generation protein degraders with enhanced efficacy and selectivity.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1 [repository.cam.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
